4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes benzyloxy, methylbenzoyl, hydroxy, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzyloxy and pyridinyl derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzyloxy or pyridinyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzyloxy group could produce a benzyl alcohol derivative.
Scientific Research Applications
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)aniline: A compound with a similar pyridinyl structure, used in organic synthesis and as a ligand in coordination chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar pyrrolo-pyridine structures, investigated for their biological activities, including inhibition of fibroblast growth factor receptors.
Uniqueness
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
497942-47-9 |
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Molecular Formula |
C30H25N3O4 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H25N3O4/c1-20-16-24(37-19-21-6-3-2-4-7-21)9-10-25(20)28(34)26-27(23-11-14-31-15-12-23)33(30(36)29(26)35)18-22-8-5-13-32-17-22/h2-17,27,34H,18-19H2,1H3/b28-26+ |
InChI Key |
HBPRESKSFZPJCL-BYCLXTJYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=NC=C5)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=NC=C5)O |
Origin of Product |
United States |
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